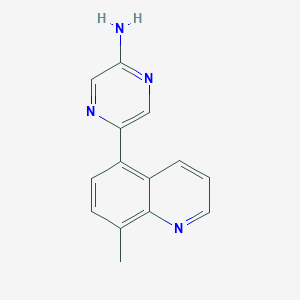

5-(8-methylquinolin-5-yl)pyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(8-methylquinolin-5-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c1-9-4-5-10(11-3-2-6-16-14(9)11)12-7-18-13(15)8-17-12/h2-8H,1H3,(H2,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIHWFCLRIEIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C3=CN=C(C=N3)N)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 8 Methylquinolin 5 Yl Pyrazin 2 Amine and Its Analogs

Retrosynthetic Analysis and Design of Synthetic Pathways

A retrosynthetic analysis of the target molecule, 5-(8-methylquinolin-5-yl)pyrazin-2-amine, suggests several potential disconnection points. A primary disconnection can be made at the C-C bond between the quinoline (B57606) and pyrazine (B50134) rings. This approach simplifies the synthesis into the preparation of two key intermediates: a functionalized 8-methylquinoline (B175542) and a functionalized pyrazine, which can then be coupled.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the synthesis can be approached by coupling a pre-functionalized 8-methylquinoline with a suitable pyrazine derivative. actascientific.comyoutube.comarxiv.org The choice of functional groups on each fragment is crucial for the success of the coupling reaction. For instance, a halogenated quinoline can be coupled with a pyrazine organometallic reagent, or a quinoline boronic acid can be coupled with a halogenated pyrazine.

Optimized Reaction Conditions for Core Scaffold Formation

The formation of the core scaffold of this compound involves the construction of both the quinoline and pyrazine rings, followed by their coupling.

The synthesis of the quinoline moiety can be achieved through several classic named reactions, such as the Skraup, Doebner-von Miller, or Friedländer synthesis. wikipedia.orgiipseries.org The Skraup synthesis, for example, involves the reaction of an aniline (B41778) with glycerol, an oxidizing agent, and sulfuric acid. iipseries.org For the synthesis of 8-methylquinoline, 2-methylaniline would be the appropriate starting material.

The pyrazine ring is often formed through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.netresearchgate.net The synthesis of 2-aminopyrazine (B29847) derivatives can be achieved through various methods, including the reaction of α-amino ketones or related compounds. youtube.com

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like quinoline derivatives in a single step. ufms.brrsc.orgrsc.org These reactions are atom-economical and allow for the creation of diverse molecular architectures. rsc.org For instance, a one-pot synthesis of quinoline derivatives can be achieved by reacting anilines, aldehydes, and alkynes. ufms.br While a direct MCR for this compound is not explicitly documented, the principles of MCRs can be applied to construct the quinoline core efficiently.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the C-C bond between the quinoline and pyrazine rings. ias.ac.inresearchgate.net The Suzuki coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst, is a particularly effective method.

A potential synthetic route would involve the synthesis of 8-methylquinolin-5-ylboronic acid and 5-bromopyrazin-2-amine. These two intermediates can then be coupled using a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Table 1: Representative Palladium-Catalyzed Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 8-methylquinolin-5-ylboronic acid | 5-bromopyrazin-2-amine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | This compound |

The Hartwig-Buchwald amination is another relevant palladium-catalyzed reaction that could be employed for the synthesis of analogs, particularly for creating derivatives at the amino position of the pyrazine ring. ias.ac.in

Strategies for Derivatization and Analog Synthesis

The 8-methylquinoline scaffold offers several positions for selective functionalization to generate a library of analogs. The methyl group at the C8 position is a key handle for various transformations. Transition metal-catalyzed C-H activation of the 8-methyl group allows for the introduction of a wide range of functional groups. nih.govresearchgate.net For example, the methyl group can be arylated, alkylated, or otherwise modified. acs.org

Furthermore, the quinoline ring itself can be functionalized. Electrophilic aromatic substitution reactions on the quinoline ring can introduce substituents at various positions, with the regioselectivity being influenced by the existing substituents and reaction conditions. The C5 and C7 positions are often susceptible to electrophilic attack. rsc.org The use of quinoline N-oxides can direct functionalization to the C8 position. researchgate.netrsc.org

Table 2: Potential Sites for Derivatization on the this compound Scaffold

| Position | Moiety | Potential Modifications |

| C2' | Pyrazine | Alkylation, Arylation, Acylation of the amino group |

| C3', C6' | Pyrazine | Halogenation, followed by cross-coupling reactions |

| C2, C4, C6, C7 | Quinoline | Electrophilic substitution (e.g., nitration, halogenation) |

| C8-methyl | Quinoline | C-H activation for arylation, alkylation, etc. |

Modifications of the Pyrazine Ring System

Modifications of the pyrazine ring in quinolinyl-pyrazinamine derivatives are crucial for exploring the structure-activity relationship (SAR) of these compounds. These modifications typically involve the introduction of various substituents onto the pyrazine core. Common transformations include nitration, amination, and halogenation, which provide handles for further functionalization. imist.ma

For instance, the amination of a halogenated pyrazine precursor is a key step. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely applicable to a range of amines and aryl halides. nih.gov This method allows for the introduction of the 2-amine group onto a pre-functionalized pyrazine ring.

Another important modification is the introduction of substituents at other positions of the pyrazine ring. This can be achieved by starting with appropriately substituted pyrazine building blocks. For example, 5-methyl-2-pyrazinecarboxylic acid can be used as a starting material, which can then be converted to 2-amino-5-methylpyrazine through a Curtius rearrangement. google.com This methyl group can influence the electronic properties and steric profile of the final molecule.

The following table summarizes some common modifications of the pyrazine ring and the reagents used:

| Modification | Reagent(s) | Purpose |

| Amination | Ammonia, Pd catalyst | Introduction of the essential 2-amino group |

| Methylation | 5-methyl-2-pyrazinecarboxylic acid | Introduction of a methyl substituent |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | To create a handle for cross-coupling reactions |

| Nitration | Fuming HNO3/H2SO4 | Introduction of a nitro group for further modification |

These modifications allow for the systematic exploration of the chemical space around the pyrazine core, enabling the optimization of the compound's properties.

Synthesis of Isosteric and Bioisosteric Analogs

Isosteric and bioisosteric replacement is a common strategy in drug discovery to improve the pharmacological profile of a lead compound. In the context of this compound, the pyrazine ring can be replaced by other heterocyclic systems with similar electronic and steric properties. This approach can lead to analogs with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Common bioisosteres for a pyrazine ring include other nitrogen-containing heterocycles such as pyrazole (B372694), imidazole, and triazole. For example, a pyrazole ring can be introduced by coupling a quinoline derivative with a suitably functionalized pyrazole. The synthesis of such analogs often involves similar cross-coupling strategies as the parent compound, such as the Suzuki or Stille coupling. beilstein-journals.orgnih.gov

The rationale behind using specific bioisosteres is often based on their ability to mimic the hydrogen bonding and aromatic interactions of the original pyrazine ring, while potentially offering different metabolic stability or solubility. nih.gov For example, replacing the pyrazine with a pyrazole can alter the hydrogen bond donor-acceptor pattern, which could lead to different interactions with a biological target.

The table below shows some potential bioisosteric replacements for the pyrazine ring in this compound and the general synthetic approach.

| Original Ring | Bioisosteric Replacement | General Synthetic Approach | Key Precursors |

| Pyrazine | Pyrazole | Suzuki or Stille coupling | 5-Bromo-8-methylquinoline and a pyrazoleboronic acid/stannane |

| Pyrazine | Imidazole | Chan-Lam coupling | 5-Bromo-8-methylquinoline and imidazole |

| Pyrazine | Triazole | Click chemistry (CuAAC) | An azide-functionalized quinoline and an alkyne-functionalized amine |

| Pyrazine | Pyridine | Suzuki or Stille coupling | 5-Bromo-8-methylquinoline and a pyridineboronic acid/stannane |

The synthesis of these analogs allows for a broader exploration of the chemical space and can lead to the discovery of compounds with superior properties.

Scalable Synthetic Approaches and Process Optimization

The development of a scalable and efficient synthesis is crucial for the translation of a promising compound from the laboratory to potential clinical applications. For this compound and its analogs, this involves optimizing reaction conditions, minimizing the number of synthetic steps, and ensuring the use of cost-effective and safe reagents.

A key aspect of process optimization is the choice of the coupling strategy. While both Suzuki and Stille couplings are effective for the formation of the key C-C bond between the quinoline and pyrazine rings, the Suzuki coupling is often preferred for large-scale synthesis due to the lower toxicity and cost of boronic acid reagents compared to organostannanes. nih.gov

The synthesis of the key intermediates, such as 5-bromo-8-methylquinoline, also needs to be optimized for scale. Industrial preparation methods for similar compounds often focus on robust and high-yielding reactions. For example, the preparation of 5-methylpyrazin-2-amine (B1296693) has been achieved on an industrial scale starting from 5-methyl-2-pyrazinecarboxylic acid. google.com

Process optimization also involves a thorough investigation of reaction parameters such as catalyst loading, solvent, temperature, and reaction time to maximize yield and purity while minimizing cost and environmental impact. The use of design of experiments (DoE) can be a valuable tool in this optimization process.

The following table outlines key considerations for the scalable synthesis of this compound.

| Parameter | Consideration for Scalability |

| Coupling Reaction | Preference for Suzuki coupling over Stille coupling due to lower toxicity and cost of reagents. |

| Catalyst Loading | Minimizing the amount of expensive palladium catalyst without compromising reaction efficiency. |

| Solvent Selection | Use of greener and more easily recoverable solvents. |

| Purification | Development of non-chromatographic purification methods such as crystallization to reduce cost and time. |

| Starting Materials | Sourcing or developing cost-effective and readily available starting materials. |

| Safety | Thorough evaluation of the safety of all chemical transformations and reagents. |

By addressing these factors, a robust and economically viable synthetic process can be developed for the large-scale production of this compound and its analogs.

Mechanistic Investigations of Biological Action

Identification and Validation of Molecular Targets and Pathways

No experimental data is publicly available to identify or validate the specific molecular targets and pathways of 5-(8-methylquinolin-5-yl)pyrazin-2-amine. Research on structurally related quinoline (B57606) and pyrazine (B50134) compounds suggests a potential for various biological activities, but these findings are not directly applicable to the subject compound. For instance, various quinoline derivatives have been investigated as kinase inhibitors and receptor ligands. nih.govnih.govnih.gov Similarly, other distinct heterocyclic compounds containing pyrazine or pyrazinamide (B1679903) structures have been explored for their biological effects. nih.gov However, without direct studies, any potential target engagement remains speculative.

Kinase Inhibition Profiles (e.g., PI3K/AKT/mTOR, CDK, BET Bromodomains, ROCK)

There is no published data on the kinase inhibition profile of this compound. Therefore, its activity against kinase families such as PI3K/AKT/mTOR, Cyclin-Dependent Kinases (CDK), BET Bromodomains, or Rho-associated coiled-coil containing protein kinases (ROCK) is unknown.

Receptor Binding and Modulation Studies (e.g., Adenosine (B11128) Receptors)

There are no available receptor binding assays or modulation studies for this compound, including any potential interaction with adenosine receptors or other G-protein coupled receptors. Studies on different "quinolyl pyrazinamides" have shown interaction with sigma receptors, but this cannot be extrapolated to the specific subject compound. nih.gov

Investigation of Protein-Protein Interaction Modulation

No research has been published investigating the capacity of this compound to modulate protein-protein interactions.

Cellular Response Mechanisms Elicited by the Compound

There is a lack of published studies on the specific cellular responses elicited by this compound. While viral infections and other stressors can trigger cellular stress pathways, the effect of this particular compound on such responses has not been documented. nih.gov

Induction of Cellular Stress Response Pathways (e.g., Endoplasmic Reticulum Stress, Unfolded Protein Response)

No data is available to confirm whether this compound induces cellular stress pathways, such as Endoplasmic Reticulum (ER) Stress or the Unfolded Protein Response (UPR).

Modulation of Autophagy Pathways

Autophagy, a catabolic process involving the lysosomal degradation of cellular components, is a critical mechanism for maintaining cellular homeostasis. Its dysregulation is implicated in numerous pathologies, including cancer. Certain quinoline derivatives have been shown to induce autophagic cell death in cancer cells. For instance, studies on related quinoline compounds have demonstrated their ability to trigger autophagy by inhibiting the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and proliferation, and its inhibition is a key trigger for the initiation of the autophagic process.

The induction of autophagy by quinolyl pyrazinamides, a class of compounds to which this compound belongs, has been observed through the increased expression of the autophagy marker LC3B. LC3B is a protein that is recruited to the autophagosomal membrane during the formation of autophagosomes, and its elevated levels are a hallmark of autophagy induction. The proposed mechanism involves the compound's interaction with the sigma 2 (σ2) receptor, which is known to be involved in the regulation of multiple oncogenic pathways.

A study on the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) in pancreatic cancer cells revealed that it induced autophagic cell death by elevating autophagy flux, increasing the expression of Beclin-1 and LC3-II, and promoting the degradation of p62. nih.gov This was associated with the suppression of the Akt/mTOR pathway and the induction of endoplasmic reticulum (ER) stress. nih.gov These findings suggest that this compound may similarly modulate autophagy through the inhibition of key survival signaling pathways.

Table 1: Key Proteins in Autophagy Modulation by Related Quinoline Derivatives

| Protein | Function in Autophagy | Observed Effect by Related Compounds |

|---|---|---|

| Akt | Inhibits autophagy | Suppression |

| mTOR | Inhibitor of autophagy initiation | Inhibition |

| LC3B | Marker of autophagosome formation | Increased expression |

| Beclin-1 | Essential for autophagosome formation | Increased expression |

| p62 | Autophagy substrate, degraded during autophagy | Degradation |

Cell Cycle Progression and Arrest Analysis

The cell cycle is a tightly regulated process that governs cell proliferation, and its deregulation is a fundamental characteristic of cancer. Targeting the cell cycle is a well-established strategy in cancer therapy. Research on compounds structurally similar to this compound indicates a potential role in inducing cell cycle arrest.

For example, derivatives of lH-pyrazolo[3,4-b]quinolin-3-amine have been shown to cause a dramatic arrest of the cell cycle at the sub-G1 phase in colon cancer cells, which is indicative of apoptotic cell death induction. nih.gov Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govsigmaaldrich.comtriazine sulfonamides induced cell cycle arrest in the G0/G1 phase in pancreatic and prostate cancer cells, and an accumulation of cells in the S phase in colon cancer cells. nih.gov The proposed mechanism for some of these compounds involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.gov

While direct evidence for this compound is pending, the consistent findings with related heterocyclic systems suggest that it may also exert its biological effects by interfering with cell cycle progression, potentially leading to an accumulation of cells in a specific phase and subsequent inhibition of proliferation.

Table 2: Effects of Related Compounds on Cell Cycle Phases

| Compound Class | Cell Lines | Observed Cell Cycle Effect |

|---|---|---|

| lH-pyrazolo[3,4-b]quinolin-3-amine derivatives | Colon cancer | Sub-G1 arrest |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govsigmaaldrich.comtriazine sulfonamides | Pancreatic and prostate cancer | G0/G1 arrest |

Pathways of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. The ability to induce apoptosis is a key feature of many anticancer agents. The cytotoxic properties of σ2 receptor ligands, such as the quinolyl pyrazinamides, are attributed to their ability to trigger caspase-dependent and -independent apoptotic pathways. nih.gov

Research on the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) demonstrated its capacity to induce apoptosis in pancreatic cancer cells through the activation of Caspase-3 and the subsequent cleavage of PARP. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic cascade, and its activation is a definitive marker of apoptosis.

Furthermore, the activation of the extrinsic apoptotic pathway has been linked to the inhibition of specific phosphatases. For example, a catalytic inhibitor of Protein Phosphatase 5 (PP5) was shown to induce apoptosis in renal cancer by disrupting complex II of the extrinsic pathway, which involves proteins like FADD, RIPK1, and caspase 8. nih.gov Given the diverse signaling networks modulated by quinoline-based compounds, it is plausible that this compound could also engage one or more apoptotic pathways to exert its biological effects.

Molecular-Level Interactions: Binding Modes and Allosteric Effects

The biological activity of a small molecule is intrinsically linked to its interactions with macromolecular targets. For quinolyl pyrazinamides, the σ2 receptor has been identified as a primary target. nih.gov The σ2 receptor is overexpressed in various cancer types, making it an attractive target for therapeutic intervention. nih.gov

Molecular docking studies of a representative quinolyl pyrazinamide with a homology model of the human σ2 receptor have provided insights into potential binding modes. nih.gov Two alternative binding poses have been proposed:

Binding Mode A: In this orientation, the quinolinyl ring of the ligand is positioned near a water molecule surrounded by specific amino acid residues including F66, L70, E73, T107, T110, L111, I114, and Y150. nih.gov The pyrazine ring faces the conserved D29 residue at the core of the binding cavity. nih.gov An intramolecular hydrogen bond between the terminal nitrogen and the pyrazine nitrogen forms a pseudo macrocyclic ring that occupies the entrance of the binding cavity, interacting with residues such as I24, M28, Y50, F54, L59, V146, and Y147. nih.gov

Binding Mode B: In an alternative pose, the quinolinyl ring occupies the entrance of the σ2R binding site. nih.gov The NH group in the appended tail can form a hydrogen bond with D29, while the positively charged terminal nitrogen can participate in an ionic interaction with E73. nih.gov

These docking studies suggest that the binding affinity is largely influenced by the interaction of the side chain with the σ2R binding site. While these models were developed for a related compound, they provide a valuable framework for predicting the molecular interactions of this compound with the σ2 receptor. At present, there is no specific information available regarding allosteric effects of this particular compound.

Table 3: Interacting Residues in the σ2 Receptor Binding Site for a Related Quinolyl Pyrazinamide

| Binding Mode | Interacting Residues | Type of Interaction |

|---|---|---|

| Mode A | I24, M28, Y50, F54, L59, V146, Y147 | Hydrophobic interactions |

| D29 | Potential interaction with pyrazine ring | |

| Mode B | D29 | Hydrogen bond with NH group |

Preclinical Biological Evaluation

In Vitro Efficacy and Potency Studies

Cell-Based Assays for Specific Biological Activities

For instance, a series of quinolyl pyrazinamides were evaluated for their cytotoxic effects in pancreatic cancer cell lines. One promising lead compound, QN523, a quinolyl pyrazinamide (B1679903) derivative, demonstrated notable cytotoxicity in these cell lines. Further derivatization led to the identification of compounds with sub-micromolar potency against pancreatic cancer cells. The cytotoxic mechanism of such sigma-2 (σ2R) receptor ligands may involve multiple oncogenic pathways, including the generation of reactive oxygen species (ROS) and caspase-dependent or -independent apoptosis.

The cytotoxicity of quinoline (B57606) derivatives is not limited to pancreatic cancer. Studies have shown that various functionalized quinolines exhibit cytotoxic activity against a range of human cancer cell lines. For example, certain quinoline derivatives have demonstrated toxicity against human epithelial colorectal carcinoma (Caco-2) cells, with IC50 values in the micromolar range. Additionally, some quinoline derivatives have been reported to be toxic to human myeloid leukemia (HL-60) and leukemic monocyte lymphoma (U937) cell lines.

A novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, has shown significant cytotoxic activity against several cancer cell lines. The IC50 values were determined to be 3.3 µg/mL for hepatocellular carcinoma (HepG2), 23 µg/mL for colon carcinoma (HCT-116), 3.1 µg/mL for breast cancer (MCF-7), and 9.96 µg/mL for lung cancer (A549).

The following table summarizes the cytotoxic activity of a related quinoline derivative across different cancer cell lines:

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Hepatocellular Carcinoma | 3.3 |

| HCT-116 | Colon Carcinoma | 23 |

| MCF-7 | Breast Cancer | 3.1 |

| A549 | Lung Cancer | 9.96 |

Data for the compound 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)

Antimicrobial Efficacy Assessments

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. While specific data for 5-(8-methylquinolin-5-yl)pyrazin-2-amine is not available, numerous studies on related quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity.

Antibacterial Activity: Quinoline-based compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain 5-sulphonamido-8-hydroxyquinoline derivatives exhibited potent growth inhibition against Escherichia coli and Pseudomonas aeruginosa. In another study, quinoline-based hydroxyimidazolium hybrids were evaluated, with one hybrid showing potent anti-staphylococcal activity with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL against Staphylococcus aureus. The same compound also demonstrated activity against Klebsiella pneumoniae. Furthermore, some quinoline derivatives have shown activity against Mycobacterium tuberculosis.

Antifungal Activity: Several quinoline derivatives have been reported to possess antifungal properties. A series of 8-hydroxyquinoline (B1678124) derivatives were effective against a panel of five phytopathogenic fungi, with some compounds showing better activity than the positive control, azoxystrobin. Specifically, compounds 2 and 5c from this series were identified as promising lead structures for the development of new fungicides, with EC50 values in the low micromolar range against fungi such as B. cinerea and S. sclerotiorum. Quinoline-based hydroxyimidazolium hybrids also displayed antifungal activity, particularly against Cryptococcus neoformans, with MIC values as low as 15.6 µg/mL.

The following table provides a summary of the antimicrobial activity of representative quinoline derivatives:

| Compound Type | Organism | Activity (MIC/EC50) |

| Quinolyl Pyrazinamide Derivative | Pancreatic Cancer Cells | Sub-micromolar potency |

| 5-Sulphonamido-8-hydroxyquinoline | E. coli, P. aeruginosa | Potent inhibition |

| Quinoline-based hydroxyimidazolium hybrid | S. aureus | 2 µg/mL (MIC) |

| Quinoline-based hydroxyimidazolium hybrid | C. neoformans | 15.6 µg/mL (MIC) |

| 8-Hydroxyquinoline derivative (Compound 2) | B. cinerea | 0.0021 mM (EC50) |

| 8-Hydroxyquinoline derivative (Compound 2) | S. sclerotiorum | 0.0016 mM (EC50) |

Anti-inflammatory Activity Determination

The anti-inflammatory potential of pyrazolo[1,5-a]quinazoline derivatives, which share structural similarities with the compound of interest, has been investigated. In a study, a library of these compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. This screening identified several compounds with anti-inflammatory activity, with IC50 values below 50 µM. The mechanism of action for some of these compounds was predicted to involve the inhibition of mitogen-activated protein kinases (MAPKs).

Biochemical Enzyme Activity Assays

The inhibitory activity of quinoline derivatives against various enzymes has been a subject of research. Phosphodiesterase 5 (PDE5), a cGMP-degrading enzyme, has been a target for quinoline-based inhibitors. While initial compounds showed promise, their development was hampered by short in vitro microsomal stability. Subsequent optimization led to the discovery of derivatives with improved stability and potent PDE5 inhibition, with IC50 values in the nanomolar range.

Another important target for anti-cancer drugs is the family of DNA topoisomerases. A series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their ability to inhibit human topoisomerase I and IIα. Some of these compounds demonstrated effective inhibition of topoisomerase IIα, comparable to the positive control, etoposide.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Metabolic Stability in Microsomal and Hepatocyte Systems

The metabolic stability of quinoline derivatives is a critical factor in their development as therapeutic agents. In vitro studies using human liver microsomes are commonly employed to assess this parameter. For a series of quinoline-based PDE5 inhibitors, the metabolic stability was evaluated, and compounds with improved half-lives (t1/2) were identified. For example, one derivative showed a half-life of 44.6 minutes in human liver microsomes, a significant improvement over earlier compounds.

In a study on quinolyl pyrazinamide derivatives for pancreatic cancer, a lead compound was found to be metabolically stable and orally active. This highlights the potential for developing orally bioavailable drugs from this class of compounds.

The following table summarizes the metabolic stability data for a representative quinoline derivative:

| Compound | System | Half-life (t1/2) |

| Quinoline-based PDE5 inhibitor (Compound 4b) | Human Liver Microsomes | 44.6 min |

Data for the compound 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile

Membrane Permeability Assays (e.g., Caco-2, PAMPA)

Data from in vitro membrane permeability assays for this compound are not yet available in the published scientific literature. These assays, such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), are crucial for predicting the oral absorption of a compound. The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. nih.govgoogle.com It provides insights into both passive diffusion and active transport mechanisms. The PAMPA model, a non-cell-based assay, assesses passive diffusion across an artificial lipid membrane and is often used as a high-throughput screening tool in early drug discovery. nih.govnih.gov The absence of published data for this compound in these systems means its potential for oral bioavailability remains to be experimentally determined.

Plasma Protein Binding Characteristics

The extent to which this compound binds to plasma proteins, such as albumin, has not been specifically reported. Plasma protein binding is a critical pharmacokinetic parameter that influences the distribution, metabolism, and excretion of a drug, as generally only the unbound fraction is pharmacologically active. For a related class of compounds, amino derivatives of 8-hydroxyquinoline, studies have been conducted to understand their interaction with bovine serum albumin (BSA), often used as a model for human serum albumin. unifiedpatents.comgoogle.com For instance, 5-amino-8-hydroxyquinoline was found to bind to BSA with a moderate affinity, suggesting it could be effectively transported in the circulatory system while maintaining a significant free fraction to exert its pharmacological effects. unifiedpatents.comgoogle.com However, without direct experimental data for this compound, its plasma protein binding profile remains speculative.

In Vivo Preclinical Efficacy Models (Non-human Studies)

Specific in vivo preclinical efficacy studies for this compound have not been published. The following sections outline the types of models that would be relevant for a compound of this structural class, based on the activities of similar molecules.

Xenograft Models in Immunodeficient Animal Models (e.g., for anticancer efficacy)

While there are no specific xenograft model studies for this compound, this type of in vivo model is standard for evaluating the anticancer potential of new chemical entities. In such studies, human cancer cells are implanted into immunodeficient mice, which then develop tumors. The test compound is administered to these mice, and its effect on tumor growth is monitored. For example, studies on other novel kinase inhibitors have demonstrated significant tumor growth inhibition in xenograft models of various cancers, including ovarian carcinoma and prostate cancer. The evaluation of this compound in relevant cancer cell line xenografts would be a critical step in determining its potential as an anticancer agent.

Infectious Disease Models (e.g., Rodent Malaria Models)

The quinoline scaffold is a well-known pharmacophore in antimalarial drug discovery. However, no studies have been published on the efficacy of this compound in rodent malaria models. Such models, for instance using Plasmodium berghei in mice, are essential for assessing the in vivo activity of potential antimalarial compounds. The absence of data in this area means that the potential of this specific compound against infectious diseases like malaria is currently unknown.

Pharmacodynamic Biomarker Analysis

Pharmacodynamic biomarker analysis in preclinical models helps to establish a relationship between drug exposure and its pharmacological effect. There is no published information on the use of pharmacodynamic biomarkers for this compound. For a compound with potential kinase inhibitory activity, relevant biomarkers could include the phosphorylation status of its target protein and downstream signaling molecules in tumor or surrogate tissues. For instance, in studies of other kinase inhibitors, the modulation of specific signaling pathways in tumor xenografts has been used to confirm the mechanism of action in vivo.

Evaluation of Dose-Response Relationships in Relevant Animal Models

The establishment of a dose-response relationship is fundamental in preclinical development to understand the potency and efficacy of a compound and to inform dose selection for further studies. Currently, there are no published data from in vivo studies that define the dose-response relationship for this compound in any animal model. Such studies would typically involve administering a range of doses of the compound to animal models of disease and measuring the corresponding therapeutic effect.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of a molecule. bhu.ac.inresearchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its interactions.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For 5-(8-methylquinolin-5-yl)pyrazin-2-amine, the HOMO is expected to be distributed across the electron-rich pyrazine-amine portion and parts of the quinoline (B57606) ring, while the LUMO would likely be located over the electron-deficient regions of the heterocyclic systems. A hypothetical FMO analysis using DFT at the B3LYP/6-31G(d,p) level of theory could yield the following results.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -5.872 |

| ELUMO | -1.985 |

| HOMO-LUMO Gap (ΔE) | 3.887 |

Determination of Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.comdergipark.org.tr These descriptors offer a more nuanced view of reactivity than the HOMO-LUMO gap alone.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Higher values of hardness correlate with greater stability. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its electrophilic character. It is calculated as ω = χ² / (2η). dergipark.org.tr

Based on the hypothetical HOMO and LUMO energies, the global reactivity descriptors for this compound are presented below.

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 1.944 |

| Electronegativity (χ) | 3.929 |

| Electrophilicity Index (ω) | 3.975 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein receptor.

Prediction of Binding Poses and Affinities

Given the structural motifs present in this compound (aminopyrazine and quinoline), a plausible hypothetical target for docking studies could be a protein kinase, as many kinase inhibitors feature similar heterocyclic cores. nih.govnih.gov In a simulated docking experiment against a hypothetical kinase, the compound would be positioned within the ATP-binding site. The simulation would predict the most stable binding pose and estimate the binding affinity, often expressed as a docking score or a binding free energy (ΔGbind), where a more negative value indicates a stronger interaction.

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase

| Parameter | Predicted Value |

| Binding Affinity (ΔGbind) | -8.5 kcal/mol |

| Predicted Inhibition Constant (pKi) | 7.2 |

Identification of Critical Amino Acid Residues for Interaction

The analysis of the predicted binding pose reveals key interactions between the ligand and the amino acid residues of the protein's active site. These interactions are crucial for stabilizing the ligand-protein complex. For this compound, the following interactions might be observed:

Hydrogen Bonds: The 2-amino group on the pyrazine (B50134) ring is a potent hydrogen bond donor and could interact with the backbone carbonyl of a hinge region residue in the kinase. The nitrogen atoms within the pyrazine and quinoline rings could act as hydrogen bond acceptors.

Hydrophobic Interactions: The methylquinoline moiety and the aromatic pyrazine ring would likely engage in hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Isoleucine within the binding pocket.

Pi-Stacking: The planar quinoline and pyrazine rings could form favorable π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Mechanism

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation of the docked this compound-kinase complex would involve simulating the movements and interactions of all atoms in the system, typically over a timescale of nanoseconds to microseconds.

This simulation would provide insights into:

Conformational Stability: Assessing whether the ligand remains stably bound in its predicted docking pose or if it undergoes significant conformational changes.

Binding Mechanism: Revealing the pathways and energetic changes as the ligand settles into the binding pocket.

Role of Water Molecules: Understanding the role of water molecules in mediating or disrupting ligand-protein interactions.

Flexibility of the Complex: Analyzing the flexibility of different parts of the protein and the ligand upon binding.

The results of an MD simulation are often analyzed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD plot for the ligand would indicate that it maintains a consistent binding mode throughout the simulation, confirming the stability of the docked pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are highly valuable for predicting the activity of novel compounds and for guiding the synthesis of more potent analogs.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors, which are numerical representations of its physicochemical properties, would be calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR equation would be generated that correlates the descriptors with the biological activity. A study on quinoline derivatives, for instance, successfully developed a 3D-QSAR model with good predictive ability, as indicated by a cross-validated correlation coefficient (Q²) of 0.625 and a coefficient of determination (R²) of 0.913. mdpi.com The resulting model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

A hypothetical QSAR model for this compound analogs might be represented by the following equation:

pIC₅₀ = 0.5 * (LogP) - 0.2 * (Molecular_Weight) + 1.5 * (H-bond_Donors) + C

Where pIC₅₀ is the predicted biological activity, LogP is the lipophilicity, Molecular_Weight is the molecular weight, H-bond_Donors is the number of hydrogen bond donors, and C is a constant. This equation would suggest that increasing lipophilicity and the number of hydrogen bond donors, while decreasing molecular weight, would lead to higher potency.

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would be developed based on its structure and the structures of other active analogs. This model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers.

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. This allows for the rapid identification of diverse chemical scaffolds that match the pharmacophore and are therefore likely to be active. For example, a pharmacophore model developed for quinoline derivatives as VEGFR-2 inhibitors included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net This model was then used to screen for novel inhibitors.

The results of a hypothetical virtual screening campaign based on a pharmacophore derived from this compound could be summarized as follows:

| Database Screened | Number of Compounds | Number of Hits | Hit Rate (%) |

|---|---|---|---|

| ZINC | 1,000,000 | 5,000 | 0.5 |

| Maybridge | 59,000 | 350 | 0.6 |

| NCI | 260,000 | 1,300 | 0.5 |

This table represents hypothetical data for illustrative purposes.

The identified hits would then be subjected to further computational analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize the most promising candidates for experimental validation.

Analytical Research Methodologies for 5 8 Methylquinolin 5 Yl Pyrazin 2 Amine

Advanced Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

The purity of research samples of 5-(8-methylquinolin-5-yl)pyrazin-2-amine is a critical parameter that is rigorously assessed using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the percentage purity of the compound and for quantifying it in various matrices. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution system, often comprising a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance.

For more complex analyses and to gain further confidence in peak identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov LC-MS can not only quantify the target compound but also provide its molecular weight, which aids in its unambiguous identification. In the context of drug discovery, high-throughput LC-MS methods can be employed to screen large numbers of samples efficiently. nih.gov For instance, a rapid LC-MS/MS method was developed for the quantification of tryptophan metabolites, demonstrating the technique's ability to handle multiple analytes in a short run time. nih.gov While specific HPLC or LC-MS data for this compound is not publicly available, the methodology would be analogous to that used for other nitrogen-containing heterocyclic compounds. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of a Quinoline (B57606) Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For a comprehensive structural assignment, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range couplings between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as the quinoline and pyrazine (B50134) rings. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): To reveal through-space correlations between protons, providing insights into the molecule's three-dimensional conformation. mdpi.com

In cases where polymorphism is suspected, solid-state NMR (ssNMR) can be a powerful technique to characterize the different crystalline forms of the compound.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. nih.gov Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm. nih.govmdpi.com This level of accuracy allows for the unambiguous determination of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained, which helps to confirm the connectivity of the atoms within the molecule. mdpi.com This fragmentation data is also invaluable for metabolite identification studies.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|

The photophysical properties of this compound can be investigated using UV-Visible and fluorescence spectroscopy. The UV-Vis absorption spectrum reveals the wavelengths at which the molecule absorbs light, providing information about its electronic transitions. mdpi.com This is often characterized by the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

Fluorescence spectroscopy is used to study the emission of light from the molecule after it has been excited by absorbing light. Key parameters that are determined include the fluorescence emission spectrum, the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF). mdpi.com For compounds intended for use as biological probes, a high fluorescence quantum yield and a significant Stokes shift (the difference between the absorption and emission maxima) are often desirable properties. mdpi.com

Methodologies for Metabolite Identification and Profiling in Preclinical Samples

In preclinical studies, it is essential to understand the metabolic fate of a new chemical entity. The identification and profiling of metabolites of this compound are typically carried out using LC-MS/MS. nih.gov Samples from in vitro metabolism assays (e.g., incubation with liver microsomes or hepatocytes) or in vivo studies (e.g., plasma, urine, feces from dosed animals) are analyzed by LC-MS/MS.

The process involves comparing the chromatograms of control and test samples to identify potential metabolites. The high-resolution mass data and fragmentation patterns of these potential metabolites are then used to propose their structures. mdpi.com Common metabolic transformations that might be anticipated for this compound include oxidation, hydroxylation, N-dealkylation, and conjugation reactions (e.g., glucuronidation, sulfation). The development of a robust LC-MS/MS method is crucial for the accurate quantification of the parent compound and its major metabolites in biological matrices. nih.gov

Potential Therapeutic Applications and Drug Discovery Implications

Role as a Lead Compound for the Development of Novel Therapeutic Agents

The compound 5-(8-methylquinolin-5-yl)pyrazin-2-amine has been identified as a valuable lead compound, which is a chemical starting point for the development of new drugs. Its significance lies in its potent inhibitory activity against LRRK2, a kinase where mutations are the most common genetic cause of Parkinson's disease. nih.gov The discovery that pathogenic mutations, such as the G2019S mutation, lead to an abnormal increase in LRRK2 kinase activity has positioned LRRK2 inhibitors as a promising therapeutic strategy. nih.govresearchgate.net

The aminopyrazine core of the molecule has been a fruitful starting point for hit-to-lead optimization in various kinase inhibitor programs. researchgate.net The initial identification of such a compound often comes from high-throughput screening of large chemical libraries. Subsequent research then focuses on this "hit" to improve its drug-like properties.

Strategies for Lead Optimization and Further Analogue Development

Once a lead compound like this compound is identified, the next critical phase is lead optimization. This involves systematically modifying the chemical structure to enhance desired properties such as potency, selectivity, and pharmacokinetic characteristics, while minimizing potential off-target effects.

For kinase inhibitors, a common strategy involves exploring substitutions on the core scaffold to improve interactions with the target enzyme. For instance, in the development of similar pyrazine-based inhibitors, substituting the 2-amino position with an aryl group has been shown to significantly increase activity. researchgate.net Computational, or computer-aided, drug design methods are increasingly being used to accelerate the discovery of LRRK2 inhibitors by modeling interactions and predicting the effects of chemical modifications. nih.gov

Structure-activity relationship (SAR) studies are crucial in this phase. These studies systematically alter parts of the molecule, such as the quinoline (B57606) or pyrazine (B50134) rings, and measure the resulting impact on LRRK2 inhibition. This iterative process of synthesis and biological testing allows researchers to build a comprehensive understanding of which chemical features are essential for activity. For example, research on imidazo[4,5-b]pyridine-based kinase inhibitors demonstrated that replacing certain phenyl substituents with five-membered heteroaromatics could improve properties like metabolic stability. nih.gov

Below is a table showcasing examples of LRRK2 inhibitors and their reported potencies, illustrating the outcomes of optimization efforts.

| Compound | Target | IC50 (nM) Wild Type | IC50 (nM) G2019S Mutant |

| LRRK2-IN-1 | LRRK2 | 13 | 6 |

| CZC-25146 | LRRK2 | 4.76 | 6.87 |

| CZC-54252 | LRRK2 | 1.28 | 1.85 |

| HG-10-102-01 | LRRK2 | 20.3 | 3.2 |

Data sourced from a 2022 review on LRRK2 inhibitors. nih.gov

Future Directions in Preclinical Drug Development and Target Validation

The path forward for compounds derived from the this compound scaffold involves rigorous preclinical evaluation. A key step is demonstrating efficacy in relevant in vivo models of Parkinson's disease. researchgate.net These studies are essential to show that the compound can not only inhibit LRRK2 in a living organism but also produce a neuroprotective effect. nih.gov

A significant focus of future preclinical work will be on target engagement biomarkers. researchgate.net These are measurable indicators that show the drug is interacting with its intended target, LRRK2, in the body. The dephosphorylation of LRRK2 at specific sites, such as Ser910 and Ser935, is a promising biomarker for assessing the activity of LRRK2 inhibitors. nih.gov

Further target validation is also necessary. While LRRK2 is a high-priority target, it's important to continue to elucidate its various biological functions to anticipate any potential long-term effects of its inhibition. researchgate.net Research into the consequences of naturally occurring LRRK2 loss-of-function mutations in humans has provided some confidence that inhibiting this kinase can be safe. michaeljfox.org

Emerging Research Opportunities and Translational Challenges

The development of LRRK2 inhibitors, including those based on the quinolinyl-pyrazinamine structure, opens up new research avenues. There is growing interest in whether LRRK2 therapies could be beneficial for idiopathic Parkinson's disease (cases without a known genetic cause), as evidence suggests LRRK2 may also play a role in these forms of the disease. nih.gov Furthermore, since LRRK2 is also a risk factor for Crohn's disease, there may be opportunities to explore the therapeutic potential of these inhibitors in inflammatory diseases. researchgate.net

However, significant translational challenges remain. One of the primary hurdles is designing inhibitors that can effectively cross the blood-brain barrier to reach their target in the central nervous system. nih.govnih.gov Early LRRK2 inhibitors, while potent, often had poor brain penetration. nih.gov

Another challenge is the design and implementation of clinical trials. nih.gov Identifying the optimal patient populations, such as LRRK2 mutation carriers, and determining the right time to intervene are key considerations. nih.govresearchgate.net The slow progression of Parkinson's disease also makes it difficult to measure the efficacy of disease-modifying therapies in a timely manner. parkinsonsroadmap.org Concerns about potential side effects, such as changes observed in the lung tissue of preclinical models, require careful monitoring and mitigation strategies, although these changes were found to be reversible and not associated with functional impairment in some studies. michaeljfox.org

Conclusion and Future Perspectives

Summary of Key Academic Research Findings and Contributions for 5-(8-methylquinolin-5-yl)pyrazin-2-amine

The chemical compound This compound is a heterocyclic molecule that incorporates both a quinoline (B57606) and a pyrazine (B50134) moiety. While specific, in-depth academic research exclusively focused on this particular compound is not extensively documented in publicly available literature, its structural components suggest significant potential in the field of medicinal chemistry. The interest in this molecule stems from the well-established biological activities of both quinoline and pyrazine derivatives.

The quinoline ring system is a prominent scaffold in numerous natural and synthetic compounds with a broad spectrum of biological activities. Derivatives of quinoline have been extensively studied and developed as antimalarial, antibacterial, antifungal, and anticancer agents. rsc.orgnih.govbrieflands.com The introduction of a methyl group, as seen in the 8-methylquinoline (B175542) portion of the target compound, can influence the molecule's steric and electronic properties, potentially modulating its biological activity and selectivity.

Similarly, the 2-aminopyrazine (B29847) core is a key feature in a variety of biologically active molecules. This scaffold is of particular interest in the development of kinase inhibitors. nih.gov Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyrazine moiety can form critical hydrogen bond interactions within the ATP-binding site of various kinases, leading to their inhibition. nih.gov

Given these precedents, the academic interest in This compound lies in its potential as a bioactive agent, likely a kinase inhibitor, for therapeutic applications. Research on structurally related compounds supports this hypothesis. For instance, various pyrazolopyridine-based compounds, which share structural similarities with the quinoline-pyrazine linkage, have been investigated as potent kinase inhibitors for cancer therapy. nih.gov The combination of the quinoline and pyrazine rings in a single molecule creates a unique chemical entity that may exhibit novel pharmacological properties.

Interactive Data Table: Biological Activities of Related Scaffolds

| Scaffold | Key Biological Activities | Example Application |

|---|---|---|

| Quinoline | Anticancer, Antimalarial, Antibacterial | Development of novel tumor-suppressing agents nih.govbrieflands.com |

| 2-Aminopyrazine | Kinase Inhibition | Development of BTK inhibitors for autoimmune diseases nih.gov |

Unresolved Scientific Questions and Areas for Further Research Investigation

The novelty of This compound means that a multitude of scientific questions remain unanswered. These gaps in knowledge represent significant opportunities for future research.

Key areas for further investigation include:

Synthesis and Characterization: While the synthesis of related quinoline and pyrazine derivatives is well-documented, a robust and scalable synthetic route specifically for This compound needs to be established and optimized. Detailed characterization using modern analytical techniques such as NMR spectroscopy and X-ray crystallography would confirm its precise three-dimensional structure.

Biological Activity Screening: A primary unresolved question is the compound's biological activity profile. Comprehensive screening against a panel of human kinases is a critical first step to identify potential protein targets. Beyond kinase inhibition, its efficacy as an antibacterial, antifungal, or antiviral agent should also be explored, given the broad activities of its parent scaffolds. nih.govnih.gov

Mechanism of Action: Should the compound exhibit significant biological activity, elucidating its mechanism of action will be paramount. For instance, if it is identified as a kinase inhibitor, researchers will need to determine which specific kinase(s) it targets and how it interacts with the active site. This would involve biochemical and cellular assays, as well as computational modeling.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the This compound structure would be crucial for understanding how different functional groups influence its activity and selectivity. This would involve synthesizing and testing a library of analogues to build a comprehensive SAR profile.

Pharmacokinetic and Toxicological Properties: To assess its potential as a drug candidate, the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary toxicity profile, will need to be evaluated in vitro and in vivo.

Broader Impact on Chemical Biology, Medicinal Chemistry, and Related Disciplines

The investigation of This compound and its derivatives has the potential to make a significant impact on several scientific disciplines.

In medicinal chemistry , the successful development of this compound as a potent and selective kinase inhibitor could provide a new chemical scaffold for the design of targeted therapies for cancer or other diseases driven by aberrant kinase activity. The unique combination of the quinoline and pyrazine rings may offer advantages in terms of potency, selectivity, or pharmacokinetic properties over existing classes of inhibitors. The exploration of this and related compounds will expand the toolbox of privileged structures for drug discovery. rsc.org

For chemical biology , this molecule could serve as a valuable chemical probe to study the function of specific kinases or other protein targets. A potent and selective inhibitor can be used to dissect complex biological pathways and to validate novel drug targets. The development of fluorescently-tagged or biotinylated versions of this compound could further facilitate its use in chemical biology research.

In the broader context of drug discovery and development , the study of novel heterocyclic compounds like This compound is essential for overcoming challenges such as drug resistance. The continuous innovation of new chemical entities is critical for expanding the arsenal (B13267) of therapeutic agents available to treat a wide range of human diseases. The exploration of underexplored chemical space, as represented by this compound, is a key driver of progress in pharmaceutical research.

Q & A

Q. What are the established synthetic routes for 5-(8-methylquinolin-5-yl)pyrazin-2-amine, and what key reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step reactions involving: (i) Formation of the quinoline core through condensation of substituted anilines with ketones or aldehydes under acidic conditions. (ii) Functionalization at the 5-position of quinoline using bromopentanoyl chloride to introduce a pyrazine-2-amine moiety via nucleophilic substitution (e.g., displacement of bromine with aryl piperazines under reflux with K₂CO₃ in acetone) .

- Key factors: Temperature control during coupling (70–100°C), stoichiometric ratios of reactants, and purification via column chromatography to isolate intermediates.

Q. How is the molecular structure of this compound characterized using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or recrystallization (e.g., methanol/water mixtures). Refinement using SHELX programs (e.g., SHELXL for small-molecule refinement) ensures accurate determination of bond lengths, angles, and torsional parameters .

- Critical parameters: Data collection at low temperatures (100 K) to minimize thermal motion artifacts and high-resolution (<1.0 Å) for precise electron density mapping.

Q. What preliminary biological assays are recommended to assess the compound's pharmacological potential?

- Methodology : (i) In vitro kinase inhibition assays : Test against ATR kinase (ataxia-telangiectasia and Rad3-related) due to structural similarity to pyrazine-based inhibitors like VX-970 . (ii) Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria and fungi, given the activity of thiazole-pyrazine hybrids . (iii) Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of quinoline-piperazine coupling in the synthesis of this compound?

- Methodology : (i) Computational modeling : Use density functional theory (DFT) to predict reactive sites on the quinoline ring and pyrazine amine . (ii) Catalytic screening : Test palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) for Buchwald-Hartwig amination to enhance coupling efficiency . (iii) Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces side reactions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodology : (i) Molecular dynamics (MD) simulations : Assess ligand-protein binding stability over time to identify transient interactions missed in static docking models . (ii) Free-energy perturbation (FEP) : Quantify binding affinity differences between predicted and observed conformers . (iii) Metabolite profiling : Use LC-MS to detect in situ degradation products that may alter bioactivity .

Q. How do solvent polarity and temperature affect the compound's stability during long-term storage?

- Methodology : (i) Accelerated stability studies : Store samples in DMSO, ethanol, or PBS at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC and NMR . (ii) Hydrogen bonding analysis : IR spectroscopy to track amine group interactions with solvents, which may prevent oxidation . (iii) Lyophilization : Test freeze-dried formulations for enhanced shelf-life in inert atmospheres (argon/vacuum) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.